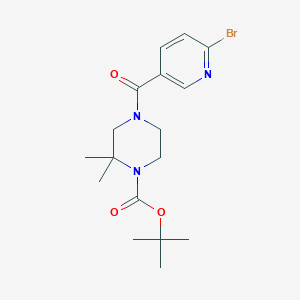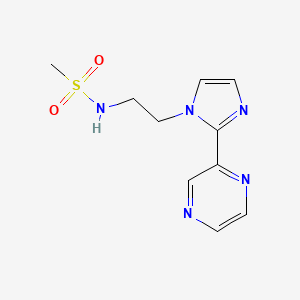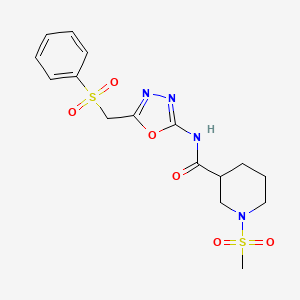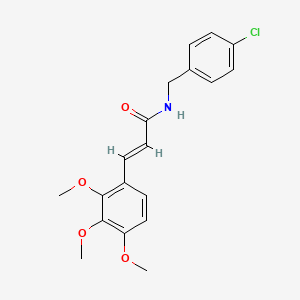
Tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1049023-29-1. It has a molecular weight of 370.25 . It is typically stored at 4 degrees Celsius and has a purity of 95%. It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 4-(6-bromonicotinoyl)piperazine-1-carboxylate. The InChI code for this compound is 1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a powder and is stored at 4 degrees Celsius. It has a molecular weight of 370.25 .Applications De Recherche Scientifique
Photolabile Carbene Generating Labels
Compounds with structures similar to tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate have been used as photolabile carbene generating labels. These labels are designed for bioconjugation to biochemical agents, enabling studies in biological systems under light irradiation. For example, derivatives of 4-bromobenzyl tert-butyl ether have been synthesized and used to generate carbenes upon irradiation, which can be coupled to amino functions of biochemically interesting agents, forming photoaffinity labels (Nassal, 1983).
Synthesis and Characterization of Schiff Base Compounds
Research involving the synthesis and characterization of Schiff base compounds from starting materials similar to tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate has been conducted. These studies involve the synthesis of amino-substituted dihydrothieno[2,3-c]pyridine derivatives, characterized using various spectroscopic methods and X-ray crystallographic analysis. Such compounds are of interest due to their potential pharmaceutical applications and as intermediates in organic synthesis (Çolak, Karayel, Buldurun, & Turan, 2021).
Piperidine Derivatives Synthesis
The synthesis of piperidine derivatives, which share structural similarities with tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate, has been explored for creating compounds with potential therapeutic applications. For instance, reactions involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone have led to the formation of various substituted piperidine derivatives, highlighting the versatility of these frameworks in chemical synthesis (Moskalenko & Boev, 2014).
Organoplatinum(IV) Complexes with Amide Groups
Research on organoplatinum(IV) complexes featuring amide groups, similar to functionalities present in tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate, has been conducted. These studies focus on the synthesis and characterization of complexes with potential applications in catalysis and material science. The supramolecular structures of these complexes vary as a function of ligand flexibility, demonstrating the importance of structural considerations in the design of organometallic compounds (Au, Jennings, & Puddephatt, 2009).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O3/c1-16(2,3)24-15(23)21-9-8-20(11-17(21,4)5)14(22)12-6-7-13(18)19-10-12/h6-7,10H,8-9,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMXKIHMACXRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CN=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran](/img/structure/B2709309.png)

![ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2709312.png)


![3-(2-chlorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![Dilithium;3-amino-9-[2-carboxy-4-[[(2R)-2-hydroxy-3-[(1S,14S,18R,20S,23S,28S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate](/img/structure/B2709320.png)
